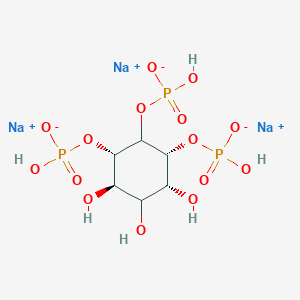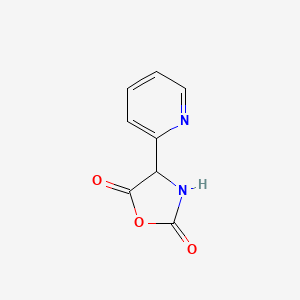
7-Chloro-2-cyclopropyl-6-nitroquinoline-4-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-2-cyclopropyl-6-nitroquinoline-4-carboxylic acid is a quinoline derivative known for its significant applications in medicinal chemistry. This compound features a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The presence of chloro, cyclopropyl, and nitro groups on the quinoline ring enhances its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2-cyclopropyl-6-nitroquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-chloro-3-nitrobenzaldehyde with cyclopropylamine, followed by oxidation and carboxylation steps. The reaction conditions often include the use of catalysts such as copper salts and solvents like ethanol or acetic acid .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more prevalent in the large-scale synthesis of quinoline derivatives .
化学反応の分析
Types of Reactions: 7-Chloro-2-cyclopropyl-6-nitroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, amines, thiols.
Esterification: Sulfuric acid, alcohols.
Major Products:
Reduction: 7-Amino-2-cyclopropyl-6-nitroquinoline-4-carboxylic acid.
Substitution: 7-(Substituted amino)-2-cyclopropyl-6-nitroquinoline-4-carboxylic acid.
Esterification: 7-Chloro-2-cyclopropyl-6-nitroquinoline-4-carboxylate esters.
科学的研究の応用
7-Chloro-2-cyclopropyl-6-nitroquinoline-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interfere with DNA synthesis.
Medicine: Explored for its potential use in developing new pharmaceuticals targeting bacterial infections and cancer.
Industry: Utilized in the production of dyes and pigments due to its stable quinoline structure.
作用機序
The mechanism of action of 7-chloro-2-cyclopropyl-6-nitroquinoline-4-carboxylic acid involves the inhibition of bacterial DNA gyrase, an enzyme critical for DNA replication. By binding to the DNA gyrase, the compound prevents the supercoiling of DNA, thereby inhibiting bacterial cell division and growth. This mechanism is similar to that of other quinolone antibiotics .
類似化合物との比較
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Known for its use in the synthesis of ciprofloxacin, a widely used antibiotic.
7-Chloro-6-fluoro-1-cyclopropyl-1,4-dihydro-4-oxo-3-quinoline carboxylic acid: Another quinoline derivative with significant antibacterial properties.
Uniqueness: 7-Chloro-2-cyclopropyl-6-nitroquinoline-4-carboxylic acid is unique due to the presence of the nitro group, which enhances its reactivity and potential biological activity. This distinguishes it from other quinoline derivatives that may lack this functional group .
特性
分子式 |
C13H9ClN2O4 |
|---|---|
分子量 |
292.67 g/mol |
IUPAC名 |
7-chloro-2-cyclopropyl-6-nitroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H9ClN2O4/c14-9-5-11-7(4-12(9)16(19)20)8(13(17)18)3-10(15-11)6-1-2-6/h3-6H,1-2H2,(H,17,18) |
InChIキー |
FXYJFOITPDQICM-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=NC3=CC(=C(C=C3C(=C2)C(=O)O)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


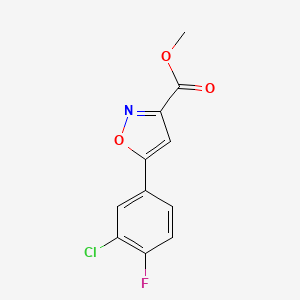

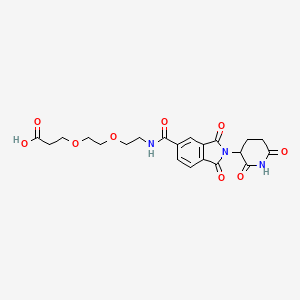
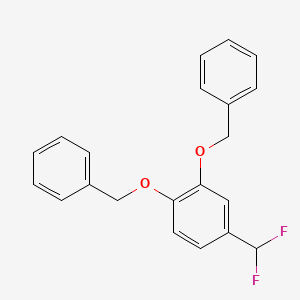
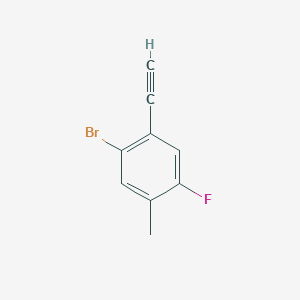

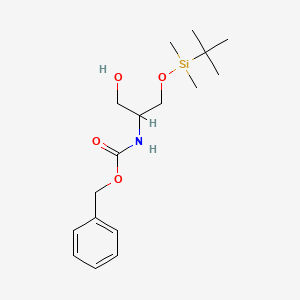
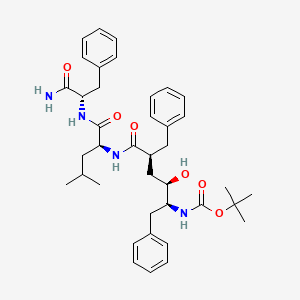


![Tert-butyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13720831.png)

